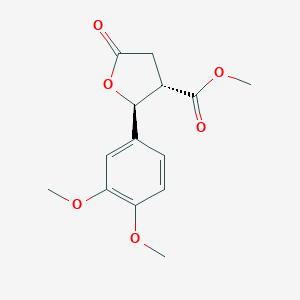
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide (TMCPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. TMCPA is a cyclic amide that contains a cyclopropane ring and is commonly used as a reagent in organic synthesis.
科学的研究の応用
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has been used in various scientific research applications, including drug discovery, chemical biology, and medicinal chemistry. It has been shown to have potent anticancer activity against a range of cancer cell lines, including breast, colon, and lung cancer. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been used as a reagent in the synthesis of biologically active compounds and has shown promising results in the development of new drugs.
作用機序
The mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is not well understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell division. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is its ease of synthesis, which makes it a useful reagent in organic synthesis. 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is also relatively stable and can be stored for long periods of time. However, one of the limitations of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is its toxicity, which can make it difficult to work with in a laboratory setting. Careful handling and disposal procedures must be followed to ensure the safety of researchers.
将来の方向性
There are many potential future directions for 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide research. One area of interest is the development of new drugs based on the structure of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide. Another area of research is the investigation of the mechanism of action of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide, which may lead to the identification of new targets for cancer therapy. Additionally, 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide may have potential applications in the development of new materials and catalysts. Further research is needed to fully understand the potential of 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide in these areas.
Conclusion:
In conclusion, 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is a synthetic compound that has potential applications in various areas of scientific research. Its ease of synthesis and potent anticancer activity make it a useful reagent in drug discovery and medicinal chemistry. However, its toxicity must be carefully considered when working with it in a laboratory setting. Future research on 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide may lead to the development of new drugs, materials, and catalysts, as well as a better understanding of its mechanism of action.
合成法
2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide can be synthesized through a multistep process that involves the reaction of 2,2,3,3-tetramethylcyclopropanecarbonyl chloride with phenylethylamine. The resulting product is then purified through recrystallization to obtain pure 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide. The synthesis method for 2,2,3,3-Tetramethylcyclopropanecarbonyl phenylethylamide is relatively simple and can be carried out in a laboratory setting.
特性
分子式 |
C16H23NO |
|---|---|
分子量 |
245.36 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-N-(2-phenylethyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H23NO/c1-15(2)13(16(15,3)4)14(18)17-11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,18) |
InChIキー |
RSNPUOIPKLDSJJ-UHFFFAOYSA-N |
SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CC=C2)C |
正規SMILES |
CC1(C(C1(C)C)C(=O)NCCC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B220851.png)


![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)
![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)



![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)
